molecular formula C4H2BrClN2 B1371976 3-Bromo-6-chloropyridazine CAS No. 89089-18-9

3-Bromo-6-chloropyridazine

Cat. No.: B1371976
CAS No.: 89089-18-9
M. Wt: 193.43 g/mol
InChI Key: DXFKQNBEJIACSQ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloropyridazine (CAS 89089-18-9) is a halogenated heterocyclic compound with the molecular formula C₄H₂BrClN₂ and a molecular weight of 211.43 g/mol. It belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The bromine and chlorine substituents at the 3- and 6-positions, respectively, render this compound highly reactive in cross-coupling and nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Commercial suppliers offer this compound at ≥97% purity, with applications in medicinal chemistry for constructing bioactive molecules such as kinase inhibitors and antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-6-chloropyridazine can be synthesized through various methods. One common approach involves the halogenation of pyridazine derivatives. For instance, 3,6-dichloropyridazine can be reacted with bromine under controlled conditions to yield this compound . Another method involves the reaction of 3-chloropyridazine with bromine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure high yield and purity of the product . The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .

Scientific Research Applications

Synthetic Routes

3-Bromo-6-chloropyridazine can be synthesized through halogenation reactions involving pyridazine derivatives. A common method includes the reaction of 3,6-dichloropyridazine with bromine under controlled conditions to yield the desired compound. This process can be scaled for industrial production using reactors that allow precise control over temperature and pressure to optimize yield and purity.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact with biological targets, making it valuable in the development of drugs aimed at treating diseases such as cancer and neurological disorders.

Case Study : A study highlighted its role in synthesizing enzyme inhibitors that could potentially modulate metabolic pathways involved in hypercholesterolemia .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules, including other heterocycles. Its reactivity enables it to participate in substitution reactions, oxidation, and reduction processes.

Table: Reaction Types and Conditions

Reaction TypeCommon ReagentsConditions
Nucleophilic SubstitutionSodium hydride, aminesPolar aprotic solvents (e.g., DMSO)
OxidationPotassium permanganateVaries based on substrate
ReductionLithium aluminum hydrideAnhydrous conditions

Biochemical Applications

Research indicates that this compound can influence cellular processes by interacting with enzymes and receptors. It has been employed in proteomics research to study protein interactions and modifications.

Biochemical Mechanisms :

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their activity.
  • Gene Expression Modulation : It may affect the expression levels of certain genes involved in metabolic pathways.

Comparison with Similar Compounds

The following table compares 3-bromo-6-chloropyridazine with structurally related halogenated heterocycles, emphasizing differences in molecular features, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 89089-18-9 C₄H₂BrClN₂ 211.43 Meta-halogenated pyridazine; high reactivity in Suzuki-Miyaura couplings Pharmaceutical intermediates (e.g., kinase inhibitors)
4-Bromo-6-chloropyridazin-3(2H)-one 933041-13-5 C₄H₂BrClN₂O 227.43 Ketone group at position 3; enhanced electrophilicity for nucleophilic addition Synthesis of antitumor agents and enzyme inhibitors
3-Bromo-6-chloroimidazo[1,2-b]pyridazine 13526-66-4 C₆H₃BrClN₃ 232.47 Fused imidazole-pyridazine ring; planar structure for DNA intercalation Anticancer drug candidates
3-Bromo-5-chloropyrazin-2-amine 566205-01-4 C₄H₃BrClN₃ 208.45 Pyrazine core with amino group; versatile in regioselective functionalization Agrochemicals and antimetabolites
6-Bromo-5-chloropyridin-3-amine 130284-52-5 C₅H₄BrClN₂ 207.46 Pyridine derivative with electron-rich amine group Precursor for fluorescent dyes and sensors

Key Comparative Insights

Stability and Handling

  • This compound is moisture-sensitive and typically stored under inert gas (e.g., argon) at 2–8°C .
  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine demonstrates greater thermal stability (decomposition >200°C) compared to pyridazinones .

Biological Activity

3-Bromo-6-chloropyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C4H2BrClN2C_4H_2BrClN_2, with a molecular weight of approximately 193.43 g/mol. The compound features a pyridazine ring with bromine and chlorine substituents, which contribute to its reactivity and biological activity. The presence of these halogens can enhance the compound's ability to interact with various biological targets, making it a candidate for further pharmacological studies .

Synthesis Methods

The synthesis of this compound typically involves several steps, including halogenation and cyclization reactions. The control of reaction conditions such as temperature and solvent choice is crucial for optimizing yield and purity. Various synthetic routes have been explored, leading to derivatives that exhibit different biological activities .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties . Similar compounds have been evaluated for their ability to inhibit kinases, which play critical roles in cancer cell proliferation and survival. For instance, studies have shown that derivatives of pyridazine can act as inhibitors of FLT3 kinase, a target in acute myeloid leukemia (AML) therapy .

Table 1: Kinase Inhibitory Activity of Pyridazine Derivatives

CompoundIC50 (nM)Target Kinase
Compound 34f4FLT3-ITD
Compound 34g1FLT3-D835Y
This compoundTBDTBD

The specific inhibitory activity of this compound against FLT3 or other kinases remains to be fully elucidated but suggests potential therapeutic applications in oncology .

Anti-inflammatory Effects

In addition to its anticancer potential, there are indications that this compound may possess anti-inflammatory effects . Compounds with similar structures have shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

The mechanism by which this compound exerts its biological effects is not entirely understood. However, it is hypothesized that the compound interacts with various molecular targets through non-covalent interactions or by forming covalent bonds due to the presence of reactive halogens. This interaction can potentially inhibit enzyme activity or disrupt cellular processes critical for disease progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyridazine derivatives, including this compound:

  • Study on FLT3 Inhibition : A study published in Nature demonstrated that certain pyridazine derivatives had significant inhibitory effects on FLT3 mutations common in AML patients. These findings highlight the potential of developing targeted therapies based on structural modifications of pyridazines .
  • Antimicrobial Activity : Other research has explored the antimicrobial properties of similar compounds, suggesting that modifications to the pyridazine ring can enhance efficacy against various pathogens .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-6-chloropyridazine?

  • Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution reactions. For example, bromination of 6-chloropyridazine using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purification is achieved via recrystallization from dimethylformamide (DMF) or column chromatography .
  • Key Data :

StepReagents/ConditionsYieldPurity
BrominationNBS, DMF, 80°C, 12h~50%>95% (HPLC)
PurificationRecrystallization (DMF)41%>98% (GC)

Q. How should this compound be characterized to confirm its structure?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Look for C-Br (560–650 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .
  • Mass Spectrometry : Parent ion peaks at m/z 232 (M⁺ for C₄H₂BrClN₂) with isotopic patterns matching Br/Cl ratios .
  • NMR : ¹H NMR (DMSO-d₆) should show pyridazine ring protons as distinct singlets or doublets (δ 7.5–8.5 ppm) .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or decomposition. Avoid exposure to moisture, light, or reactive nucleophiles. Stability tests show >90% integrity after 6 months under these conditions .

Advanced Research Questions

Q. How can competing substitution pathways be minimized during cross-coupling reactions with this compound?

  • Methodological Answer : Use selective catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) and optimize reaction conditions:

  • Temperature : 60–80°C to favor bromide substitution over chloride.
  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity at the bromine site .
    • Example : In a Heck reaction, bromine substitution predominates with Pd(OAc)₂ and NEt₃ in DMF, yielding 6-chloro-3-arylpyridazine derivatives (yield: 70–85%) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Spectral Overlap : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters (e.g., Br vs. Cl).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. chlorine positioning) .
    • Case Study : Discrepancies in IR peaks for C-Br bonds (observed at 620 cm⁻¹ vs. literature 640 cm⁻¹) were resolved via X-ray analysis, confirming correct bromine placement .

Q. How can computational modeling predict reactivity trends for this compound in catalysis?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Solvent Effects : Use COSMO-RS models to simulate solvent interactions.
    • Example : DFT studies show the bromine atom has higher electrophilicity (LUMO = -1.8 eV) than chlorine (LUMO = -1.5 eV), aligning with experimental Suzuki coupling selectivity .

Properties

IUPAC Name

3-bromo-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFKQNBEJIACSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671665
Record name 3-Bromo-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89089-18-9
Record name 3-Bromo-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-chloropyridazine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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